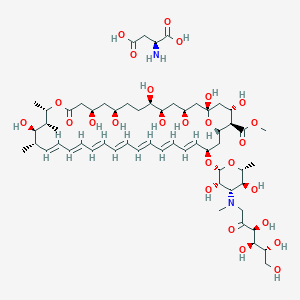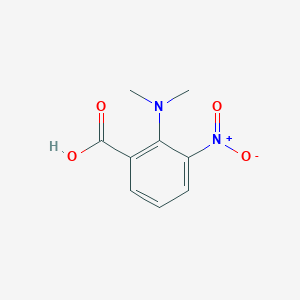
4-Ethoxy-2-methoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-2-methoxybenzoyl chloride is a chemical compound that is widely used in scientific research as a reagent for the synthesis of various organic compounds. This compound is also known as EMBOC, and it has a molecular formula of C10H11ClO3.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-2-methoxybenzoyl chloride involves the reaction of the benzoyl chloride group with various nucleophiles such as amines, alcohols, and thiols. The reaction results in the formation of benzoylated derivatives of these nucleophiles. The reaction is typically carried out in the presence of a base such as pyridine, which acts as a catalyst.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-Ethoxy-2-methoxybenzoyl chloride. However, it is known to be a reactive compound that can react with various nucleophiles in biological systems. Therefore, caution should be exercised when handling this compound in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Ethoxy-2-methoxybenzoyl chloride in lab experiments include its high reactivity towards various nucleophiles, which makes it a versatile reagent for the synthesis of various organic compounds. However, the compound is highly reactive and can be hazardous if not handled properly. Therefore, appropriate safety measures should be taken when working with this compound.
Orientations Futures
There are several future directions for the research on 4-Ethoxy-2-methoxybenzoyl chloride. One direction is to investigate its potential as a reagent for the synthesis of novel organic compounds with specific biological activity. Another direction is to develop safer and more efficient methods for the synthesis of this compound. Furthermore, research can be conducted to investigate the potential toxicity and environmental impact of this compound.
Méthodes De Synthèse
The synthesis of 4-Ethoxy-2-methoxybenzoyl chloride involves the reaction of 4-ethoxy-2-methoxybenzoic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as pyridine, and the product obtained is 4-Ethoxy-2-methoxybenzoyl chloride. The chemical equation for the reaction is as follows:
4-Ethoxy-2-methoxybenzoic acid + thionyl chloride → 4-Ethoxy-2-methoxybenzoyl chloride + sulfur dioxide + hydrogen chloride
Applications De Recherche Scientifique
4-Ethoxy-2-methoxybenzoyl chloride is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the synthesis of benzoylated amino acids, which are important building blocks for the synthesis of peptides and proteins. It is also used in the synthesis of benzoylated nucleosides, which are important intermediates for the synthesis of nucleic acid analogs. Furthermore, it is used in the synthesis of benzoylated carbohydrates, which are important intermediates for the synthesis of glycoconjugates.
Propriétés
Numéro CAS |
195507-73-4 |
|---|---|
Nom du produit |
4-Ethoxy-2-methoxybenzoyl chloride |
Formule moléculaire |
C10H11ClO3 |
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
4-ethoxy-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-7-4-5-8(10(11)12)9(6-7)13-2/h4-6H,3H2,1-2H3 |
Clé InChI |
WYUJXCYKYPLTBL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C(=O)Cl)OC |
SMILES canonique |
CCOC1=CC(=C(C=C1)C(=O)Cl)OC |
Synonymes |
Benzoyl chloride, 4-ethoxy-2-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)](/img/structure/B70828.png)


